
2-(2-Chloropropanamido)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloropropanamido)thiophene-3-carboxamide, also known as 2CPTC, is an organosulfur compound that has been studied extensively in the scientific community due to its potential applications in various areas. This compound has been found to be useful in the synthesis of other compounds, as well as its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds similar to 2-(2-Chloropropanamido)thiophene-3-carboxamide have been explored for their antimicrobial properties. For instance, derivatives of thiophene carboxamide have demonstrated significant antibacterial activities against E. coli, showcasing their potential as antibacterial agents. The study involved the synthesis and characterization of these compounds and their metal complexes, revealing that some metal complexes exhibit enhanced activity compared to the parent compounds (Aktan et al., 2017). Moreover, other research has emphasized the synthesis of Schiff bases from thiophene carboxamide derivatives, highlighting their antimicrobial screening and demonstrating their efficacy against various microorganisms (Arora et al., 2013).
Antioxidant and Anti-inflammatory Activities
Research into thiophene carboxamide derivatives has also unveiled their potential antioxidant and anti-inflammatory properties. One study synthesized acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxamide and screened them for in vitro anti-inflammatory and antioxidant activities, showing promising results comparable to ibuprofen and ascorbic acid, respectively (Kumar et al., 2008).
Anticancer Research
The exploration of thiophene carboxamide derivatives in anticancer research has led to the synthesis of new compounds with potential inhibitory activity against various cancer cell lines. A study synthesized 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and tested them for cytotoxicity, revealing that certain derivatives exhibit good inhibitory activity, especially those containing thiazolidinone rings or thiosemicarbazide moieties (Atta & Abdel‐Latif, 2021).
Enzyme Inhibition for Neurodegenerative Disorders
Thiophene carboxamide derivatives have been studied for their potential as enzyme inhibitors, particularly targeting enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases such as Alzheimer's. A study described the design, synthesis, and evaluation of thiophene-2-carboxamide Schiff base derivatives, demonstrating that some compounds effectively inhibit these enzymes, offering a foundation for developing treatments for neurodegenerative disorders (Kausar et al., 2021).
Eigenschaften
IUPAC Name |
2-(2-chloropropanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-4(9)7(13)11-8-5(6(10)12)2-3-14-8/h2-4H,1H3,(H2,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSBMDAZHNHZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CS1)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

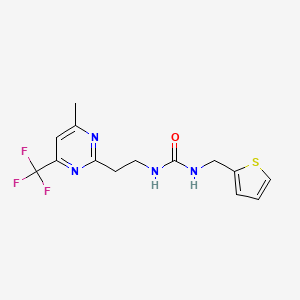


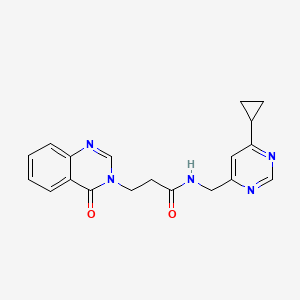
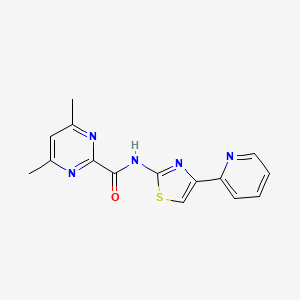
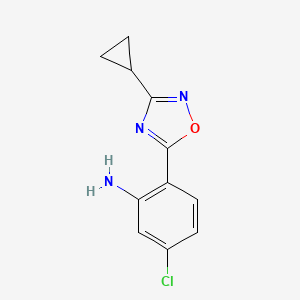
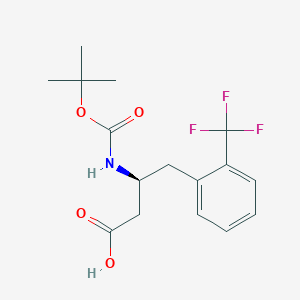
![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2774303.png)
![methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2774304.png)

![1-(benzo[d]thiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2774307.png)

![1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide](/img/structure/B2774309.png)
